molecular formula C8H5N3O3 B1606717 7-Nitrophthalazin-1(2h)-one CAS No. 89898-94-2

7-Nitrophthalazin-1(2h)-one

Cat. No. B1606717
CAS RN: 89898-94-2
M. Wt: 191.14 g/mol
InChI Key: OOKJRZYVWWMGFI-UHFFFAOYSA-N
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Description

7-Nitrophthalazin-1(2h)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic compound with a molecular formula of C8H4N2O3 and a molecular weight of 184.13 g/mol.

Scientific Research Applications

Herbicidal Lead Structures

A study designed and synthesized 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives to discover new herbicidal lead structures. These compounds were identified as potent inhibitors of the acetohydroxyacid synthase enzyme, showcasing broad-spectrum and high herbicidal activities in post-emergence treatments against various weeds. This research represents the first report of methylphthalazin-1-one derivatives as acetohydroxyacid synthase inhibitors, highlighting their potential in developing new herbicides (Yuan-Xiang Li et al., 2006).

Fluorescent Probes for Biological Studies

Another research focus is on the development of a mitochondria-targeting hydrogen sulfide fluorescent probe based on 7-nitro-1,2,3-benzoxadiazole amine attached to a piperazine-based naphthalimide scaffold. This probe exhibited a 68-fold fluorescence enhancement and showed low cytotoxicity and good selectivity toward hydrogen sulfide, making it useful for investigating biological functions and pathological roles of H2S in living systems (Y. L. Pak et al., 2016).

Thermostable Rigid-Rod Networks

Research on phthalazinone rigid-rod networks has shown excellent thermostability, prepared by the polyaddition of an unsymmetrical phthalonitrile-functional phthalazinone. These networks exhibit superior long-term thermo-oxidative stabilities, suggesting their potential application in high-performance materials (Guipeng Yu et al., 2012).

Coordination Polymers for Structural and Functional Materials

The assembly of coordination polymers using aromatic dicarboxylic acids with nitro groups has resulted in structures with diverse features. These polymers have implications for materials science, especially in designing new functional materials with specific structural properties (X. Wang et al., 2012).

Near-Infrared Organic Light-Emitting Diodes

Research on homoleptic facial Ir(III) complexes based on extended π-conjugated benzo[g]phthalazine ligands has shown potential for applications in near-infrared (NIR) emitting lumophores. These complexes contribute to the development of highly efficient, stable, and low-cost NIR-emitting devices for various applications, including night-vision displays and medical diagnostics (J. Xue et al., 2017).

properties

IUPAC Name

7-nitro-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJRZYVWWMGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298879
Record name 7-nitrophthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrophthalazin-1(2h)-one

CAS RN

89898-94-2
Record name 89898-94-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-nitrophthalazin-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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